Inhibition of LPS-Induced Nitric Oxide Production: DSHP-U Derivative Activity
The derivative (E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea (DSHP-U), which contains the core (p-hydroxyphenethyl)-urea scaffold, demonstrates significant anti-inflammatory activity. DSHP-U suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells [1]. This effect was observed at a concentration of 50 µM and was linked to the inhibition of iNOS expression and modulation of the ERK/p38 and NF-κB signaling pathways [1]. Direct comparative data for the parent compound Urea, (p-hydroxyphenethyl)- is not available; this evidence is derived from a direct derivative.
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | DSHP-U derivative: significant suppression of NO production at 50 µM [1] |
| Comparator Or Baseline | LPS-stimulated control (vehicle): baseline NO production |
| Quantified Difference | Not numerically quantified in the abstract; described as 'suppressed' [1]. |
| Conditions | In vitro, RAW 264.7 macrophages, LPS stimulation [1]. |
Why This Matters
This demonstrates that the p-hydroxyphenethyl urea scaffold can yield bioactive compounds, making the parent compound a valuable precursor for anti-inflammatory drug discovery research.
- [1] Hwang JM, Yu JY, Jang YO, Kim BT, Hwang KJ, Jeon YM, Lee JC. A phenolic acid phenethyl urea compound inhibits lipopolysaccharide-induced production of nitric oxide and pro-inflammatory cytokines in cell culture. Int Immunopharmacol. 2010 Apr;10(4):526-32. View Source
